molecular formula C19H14N2O3 B8599108 6-Methoxy-1-(quinolin-4-yl)-1H-indole-3-carboxylic acid CAS No. 649550-92-5

6-Methoxy-1-(quinolin-4-yl)-1H-indole-3-carboxylic acid

Cat. No. B8599108
CAS RN: 649550-92-5
M. Wt: 318.3 g/mol
InChI Key: LPNRABRWBCEPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1-(quinolin-4-yl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C19H14N2O3 and its molecular weight is 318.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-1-(quinolin-4-yl)-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1-(quinolin-4-yl)-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

649550-92-5

Product Name

6-Methoxy-1-(quinolin-4-yl)-1H-indole-3-carboxylic acid

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

6-methoxy-1-quinolin-4-ylindole-3-carboxylic acid

InChI

InChI=1S/C19H14N2O3/c1-24-12-6-7-13-15(19(22)23)11-21(18(13)10-12)17-8-9-20-16-5-3-2-4-14(16)17/h2-11H,1H3,(H,22,23)

InChI Key

LPNRABRWBCEPAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2C3=CC=NC4=CC=CC=C43)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.947 g (22.57 mmol) of lithium hydroxide monohydrate and 115 cm3 of water are added at a temperature in the region of 25° C. to 2.5 g (7.52 mmol) of 6-methoxy-3-methoxycarbonyl-1-(quinol-4-yl)-1H-indole dissolved in 115 cm3 of tetrahydrofuran. After stirring at the reflux point of the solvent for 19 hours, the reaction mixture is concentrated under reduced pressure (2.7 kPa) to give a residue which is taken up with 22.5 cm3 of N hydrochloric acid. After filtering off and drying the solid residue at atmospheric pressure at a temperature in the region of 60° C., 2.4 g of 3-carboxy-6-methoxy-1-(quinol-4-yl)-1H-indole are obtained in the form of a beige-coloured solid which decomposes at approximately 175° C.
Quantity
0.947 g
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
7.52 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Three

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